Nav1.8 Inhibitory Potency Relative to Des-fluoro and Phenyl Analogs
In a patent describing Nav1.8 inhibitors, the target compound exhibits an explicit IC50 of 0.5 μM against the human Nav1.8 channel, providing a direct quantitative benchmark [1]. This value is approximately 4-fold more potent than a closely related des-fluoro analog (IC50 = 2.1 μM) and demonstrates a significant potency gain over a simple phenyl-substituted analog (IC50 > 10 μM) within the same assay platform [1].
| Evidence Dimension | Inhibitory potency at human Nav1.8 channel (patch-clamp electrophysiology) |
|---|---|
| Target Compound Data | IC50 = 0.5 μM |
| Comparator Or Baseline | Des-fluoro analog IC50 = 2.1 μM; Phenyl analog IC50 > 10 μM |
| Quantified Difference | 4.2-fold more potent vs. des-fluoro analog; >20-fold more potent vs. phenyl analog |
| Conditions | Automated patch-clamp (QPatch) assay on HEK293 cells stably expressing human Nav1.8, compound pre-incubated for 5 min before protocol. |
Why This Matters
This provides the only verifiable, quantitative functional activity data for this CAS number, positioning it as a superior starting point for Nav1.8-mediated pain research over simpler, less potent analogs.
- [1] Patent CN113272293A. 作为nav1.8抑制剂的2-胺基-n-杂芳基-烟酰胺. 2019. Compound 5. View Source
